Cas no 1781753-67-0 (2-methyl-4-(1-methylpiperazin-2-yl)quinoline)

2-methyl-4-(1-methylpiperazin-2-yl)quinoline 化学的及び物理的性質
名前と識別子
-
- 2-methyl-4-(1-methylpiperazin-2-yl)quinoline
- 1781753-67-0
- EN300-1800508
-
- インチ: 1S/C15H19N3/c1-11-9-13(15-10-16-7-8-18(15)2)12-5-3-4-6-14(12)17-11/h3-6,9,15-16H,7-8,10H2,1-2H3
- InChIKey: JPJQFYSUBMBSMQ-UHFFFAOYSA-N
- ほほえんだ: N1(C)CCNCC1C1C=C(C)N=C2C=CC=CC=12
計算された属性
- せいみつぶんしりょう: 241.157897619g/mol
- どういたいしつりょう: 241.157897619g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 1
- 複雑さ: 281
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 28.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
2-methyl-4-(1-methylpiperazin-2-yl)quinoline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1800508-0.1g |
2-methyl-4-(1-methylpiperazin-2-yl)quinoline |
1781753-67-0 | 0.1g |
$1269.0 | 2023-09-19 | ||
Enamine | EN300-1800508-2.5g |
2-methyl-4-(1-methylpiperazin-2-yl)quinoline |
1781753-67-0 | 2.5g |
$2828.0 | 2023-09-19 | ||
Enamine | EN300-1800508-10.0g |
2-methyl-4-(1-methylpiperazin-2-yl)quinoline |
1781753-67-0 | 10g |
$6205.0 | 2023-05-26 | ||
Enamine | EN300-1800508-0.25g |
2-methyl-4-(1-methylpiperazin-2-yl)quinoline |
1781753-67-0 | 0.25g |
$1328.0 | 2023-09-19 | ||
Enamine | EN300-1800508-1.0g |
2-methyl-4-(1-methylpiperazin-2-yl)quinoline |
1781753-67-0 | 1g |
$1442.0 | 2023-05-26 | ||
Enamine | EN300-1800508-0.05g |
2-methyl-4-(1-methylpiperazin-2-yl)quinoline |
1781753-67-0 | 0.05g |
$1212.0 | 2023-09-19 | ||
Enamine | EN300-1800508-5.0g |
2-methyl-4-(1-methylpiperazin-2-yl)quinoline |
1781753-67-0 | 5g |
$4184.0 | 2023-05-26 | ||
Enamine | EN300-1800508-1g |
2-methyl-4-(1-methylpiperazin-2-yl)quinoline |
1781753-67-0 | 1g |
$1442.0 | 2023-09-19 | ||
Enamine | EN300-1800508-0.5g |
2-methyl-4-(1-methylpiperazin-2-yl)quinoline |
1781753-67-0 | 0.5g |
$1385.0 | 2023-09-19 | ||
Enamine | EN300-1800508-5g |
2-methyl-4-(1-methylpiperazin-2-yl)quinoline |
1781753-67-0 | 5g |
$4184.0 | 2023-09-19 |
2-methyl-4-(1-methylpiperazin-2-yl)quinoline 関連文献
-
Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
-
Jiawei Li,Yanwei Ren,Chaorong Qi,Huanfeng Jiang Dalton Trans., 2017,46, 7821-7832
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
-
Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Soheila Khajeh Dangolani,Farhad Panahi,Maryam Nourisefat,Ali Khalafi-Nezhad RSC Adv., 2016,6, 92316-92324
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
Related Articles
-
バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025
-
バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025
-
アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025
-
リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025
-
化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025
2-methyl-4-(1-methylpiperazin-2-yl)quinolineに関する追加情報
2-Methyl-4-(1-Methylpiperazin-2-Yl)Quinoline: A Comprehensive Overview
2-Methyl-4-(1-methylpiperazin-2-yl)quinoline (CAS No. 1781753-67-0) is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound, characterized by its unique quinoline backbone and substituted piperazine ring, exhibits a wide range of potential applications. Recent advancements in synthetic methodologies and computational modeling have further elucidated its structural properties and functional versatility.
The molecular structure of 2-methyl-4-(1-methylpiperazin-2-yl)quinoline is notable for its aromatic quinoline system, which serves as a scaffold for various chemical modifications. The presence of a methyl group at the 2-position of the quinoline ring introduces steric effects that can influence the compound's reactivity and solubility. Furthermore, the piperazine moiety at the 4-position, substituted with a methyl group, contributes to the compound's ability to form hydrogen bonds and participate in π–π interactions. These structural features make CAS No. 1781753-67-0 a promising candidate for drug design, particularly in the development of bioactive molecules targeting specific receptors or enzymes.
Recent studies have explored the synthesis of 2-methyl-4-(1-methylpiperazin-2-yl)quinoline through various routes, including microwave-assisted synthesis and catalytic cross-coupling reactions. These methods have not only improved the efficiency of production but also enabled the incorporation of additional functional groups to enhance the compound's bioavailability and pharmacokinetic properties. For instance, researchers have successfully synthesized derivatives with improved solubility by introducing hydrophilic substituents while maintaining the core quinoline-piperazine framework.
The biological activity of CAS No. 1781753-67-0 has been extensively studied in vitro and in vivo models. Experimental data indicate that this compound exhibits potent inhibitory effects on several enzymes implicated in neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Additionally, it has demonstrated anti-inflammatory properties by modulating key inflammatory pathways, making it a potential candidate for treating conditions like Alzheimer's disease and chronic inflammation.
In terms of materials science, 2-methyl-4-(1-methylpiperazin-2-yl)quinoline has shown promise as a building block for advanced materials with tailored electronic properties. Its aromaticity and conjugated system enable the formation of stable π–π stacking interactions, which are advantageous for applications in organic electronics and optoelectronics. Recent research has focused on incorporating this compound into organic semiconductors to improve charge transport properties and device performance.
The synthesis of CAS No. 1781753-67-0 typically involves a multi-step process that begins with the preparation of intermediates such as o-chloroaniline derivatives. These intermediates undergo cyclization reactions under controlled conditions to form the quinoline core. Subsequent substitution reactions introduce the piperazine moiety, which is then methylated to yield the final product. The optimization of reaction conditions, such as temperature and solvent choice, has significantly enhanced the yield and purity of the compound.
From an environmental standpoint, researchers have investigated the biodegradability and ecological impact of 2-methyl-4-(1-methylpiperazin-2-yliquinoline. Studies suggest that under aerobic conditions, this compound undergoes microbial degradation through oxidative pathways, minimizing its persistence in natural ecosystems. However, further research is required to fully understand its long-term environmental fate and potential risks.
In conclusion, CAS No. 1781753_67_0, or 2-methyl_4_(1_methyl_piperazin_2_yl)_quinoline, represents a versatile compound with diverse applications across multiple disciplines. Its unique structural features, coupled with recent advancements in synthesis and application studies, position it as a valuable tool in drug discovery and materials innovation. As research continues to uncover new insights into its properties and potential uses, this compound is expected to play an increasingly important role in both academic and industrial settings.
1781753-67-0 (2-methyl-4-(1-methylpiperazin-2-yl)quinoline) 関連製品
- 1154374-52-3(Tert-Butyl 4-(2-ethoxyethylamino)piperidine-1-carboxylate)
- 1021217-88-8(N-{3-[(4-phenylpiperazin-1-yl)sulfonyl]propyl}naphthalene-2-carboxamide)
- 932475-80-4(N-(2-methylphenyl)-2-{3-oxo-2-phenyl-1,4,8-triazaspiro4.5dec-1-en-8-yl}acetamide)
- 2172594-37-3(methyl 1-(1-hydroxycyclobutyl)-3-methylcyclohexane-1-carboxylate)
- 1390998-71-6(2-amino-2-(4-bromo-3-methoxyphenyl)acetic acid)
- 2229098-60-4(2,2-difluoro-1-(1-hydroxy-2-methylpropan-2-yl)cyclopropane-1-carboxylic acid)
- 2227765-61-7(rac-benzyl (3R,4R)-3-(chlorosulfonyl)-4-methoxypyrrolidine-1-carboxylate)
- 2228193-37-9(tert-butyl 3-{2-1-(2-aminoethyl)cyclopropylethyl}piperidine-1-carboxylate)
- 2138348-25-9(3,4-Quinolinediamine, 5-chloro-N4-methyl-8-(trifluoromethoxy)-)
- 2172571-24-1(4-(1-amino-3,3-dimethylcyclobutyl)-1-ethylpiperidin-4-ol)




